

2,6-diisopropylnaphthalene CAS registry number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diisopropylnaphthalene

Cat. No.: B042965

[Get Quote](#)

An In-depth Technical Guide to **2,6-Diisopropylnaphthalene**

CAS Registry Number: 24157-81-1

This guide provides comprehensive technical information about **2,6-Diisopropylnaphthalene** (2,6-DIPN), tailored for researchers, scientists, and professionals in drug development and material science. It covers physicochemical properties, synthesis protocols, analytical methods, applications, and safety data.

Chemical Identity and Properties

2,6-Diisopropylnaphthalene is an alkylated aromatic hydrocarbon. It is one of ten positional isomers of diisopropylnaphthalene and is distinguished by the isopropyl groups substituted at the 2 and 6 positions of the naphthalene core.^{[1][2][3]} It is a white or colorless solid at standard conditions.^[2]

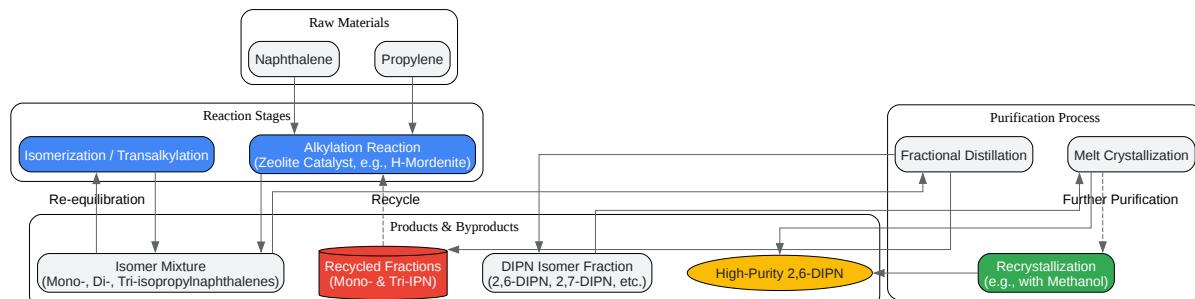
Physicochemical Data

The following table summarizes the key physicochemical properties of **2,6-Diisopropylnaphthalene**.

Property	Value	Unit	Reference(s)
CAS Registry Number	24157-81-1	N/A	[1] [2] [4] [5]
Molecular Formula	C ₁₆ H ₂₀	N/A	[1] [4] [6]
Molecular Weight	212.33	g·mol ⁻¹	[1] [4] [5]
Melting Point	70	°C	[2]
Boiling Point	~290 - 295	°C	[7] [8]
Flash Point	140	°C (closed cup)	[5]
Autoignition Temperature	232	°C	[4]
Water Solubility	1.1 (at 20°C)	mg·L ⁻¹	[7]
Vapor Pressure	81.3	mPa (at 25°C)	[3]
logP (Octanol/Water)	5.087	N/A	[9]
Appearance	White / Colorless Solid	N/A	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,6-DIPN.


Spectral Data Type	Key Features / Fragments (m/z)	Reference(s)
Mass Spectrometry (EI)	Base Peak: 197 (loss of CH ₃ radical) Molecular Ion: 212 Other Fragment: 155	[3][10]
¹³ C-NMR	Data available in spectral databases.	[1]
¹ H-NMR	Data available in spectral databases.	[11]
Infrared (IR)	Data available in spectral databases.	[12]

Synthesis and Purification

The primary industrial synthesis of 2,6-DIPN involves the shape-selective alkylation of naphthalene with propylene, typically using a zeolite catalyst.[5][13]

Synthesis Pathway Overview

The synthesis process involves three main stages: isopropylation, isomerization/transalkylation, and purification. The goal is to maximize the yield of the thermodynamically stable 2,6-isomer while minimizing other isomers.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2,6-Diisopropylnaphthalene**.

Experimental Protocol: Shape-Selective Isopropylation

This protocol is a generalized procedure based on methods described in the literature for zeolite-catalyzed alkylation.[5][6][14]

Materials:

- Naphthalene
- Propylene
- Zeolite catalyst (e.g., H-Mordenite or dealuminated H-mordenites)
- Nitrogen (for inert atmosphere)

- Solvent (e.g., ethanol or methanol for crystallization)

Equipment:

- High-pressure stirred autoclave reactor
- Gas inlet and outlet system
- Temperature and pressure controllers
- Distillation apparatus (for vacuum distillation)
- Crystallization vessel with temperature control
- Filtration and vacuum drying equipment

Procedure:

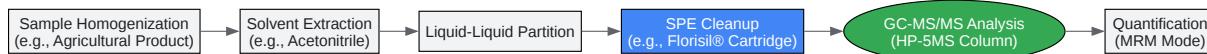
- Catalyst Activation: The zeolite catalyst is activated by heating under a flow of dry nitrogen to remove adsorbed water.
- Alkylation Reaction: Naphthalene and the activated catalyst are charged into the reactor. The reactor is sealed and purged with nitrogen. The temperature is raised to the reaction temperature (e.g., 200-300°C).[14] A mixture of propylene and nitrogen gas is then introduced into the reactor under pressure (e.g., 0.5-1.5 MPa) for a set duration (e.g., 2-5 hours).[14]
- Isomerization/Rearrangement: After the initial alkylation, the reaction mixture is held at an elevated temperature (e.g., 250°C) to allow for the rearrangement of isopropyl groups, which favors the formation of the thermodynamically more stable 2,6- and 2,7-isomers.[14]
- Product Separation: The resulting mixture of isopropyl naphthalene isomers is separated from the catalyst by filtration.
- Purification:
 - Distillation: The crude product is subjected to vacuum distillation to separate the diisopropyl naphthalene fraction from lighter (mono-isopropyl naphthalene) and heavier (tri-

isopropylnaphthalene) byproducts.[14]

- Crystallization: The diisopropylnaphthalene fraction, which is a mixture of isomers (primarily 2,6- and 2,7-DIPN), is cooled to induce crystallization. 2,6-DIPN, having a higher melting point than other isomers, crystallizes preferentially.[14]
- Recrystallization: To achieve high purity (>99%), the crystallized solid is subjected to one or more recrystallization steps using a suitable solvent like methanol or ethanol.[14] The purified crystals are then washed and dried under vacuum.

Applications

While not a direct pharmaceutical agent, 2,6-DIPN is a critical precursor and regulator with relevance to the broader chemical and life sciences industries.


- Polymer Synthesis: The most significant application of 2,6-DIPN is as a starting material for 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer used to produce high-performance polyesters like Polyethylene Naphthalate (PEN).[6][13] PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (PET), making it valuable for advanced films, fibers, and packaging. These high-performance polymers have potential applications in medical devices and specialized drug packaging.
- Agrochemical: 2,6-DIPN is used as a plant growth regulator to inhibit sprouting in stored potatoes.[2][3] It is classified as a biochemical pesticide and often used in combination with other agents like chlorpropham.[2]

Analytical Methods

The quantification of 2,6-DIPN in various matrices, such as agricultural products, is typically performed using gas chromatography.

GC-MS/MS Analysis Workflow

The following diagram outlines a typical workflow for the analysis of 2,6-DIPN residues.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the quantitative analysis of 2,6-DIPN residues.

Protocol: Sample Preparation and GC-MS/MS

This is a generalized protocol based on a validated method for agricultural products.[\[3\]](#)

- Extraction: A homogenized sample is extracted with a suitable solvent (e.g., acetonitrile).
- Partitioning: The extract is partitioned, often with the addition of salts to induce phase separation and remove polar interferences.
- Clean-up: The resulting organic layer is passed through a solid-phase extraction (SPE) cartridge, such as Florisil®, to remove remaining matrix components.
- Analysis: The purified extract is injected into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
 - Column: A non-polar column like HP-5MS is commonly used.[\[3\]](#)
 - Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring transitions such as the fragmentation of the precursor ion (m/z 197 or 212) to specific product ions.[\[3\]](#)

Safety and Handling

2,6-Diisopropynaphthalene requires careful handling due to its potential hazards.

GHS Hazard Information

Hazard Statement	Classification	Precautionary Statements (Examples)	Reference(s)
H302: Harmful if swallowed	Acute Toxicity, Oral (Category 4)	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[1][15]
H410: Very toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term hazard (Category 1)	P273: Avoid release to the environment. P391: Collect spillage.	[1][15]

Handling and Storage Recommendations

- **Handling:** Use in a well-ventilated area.[\[4\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if dust is generated.[\[16\]](#) Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[\[4\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[4\]](#)
- **Fire Safety:** The material is a combustible solid.[\[16\]](#) Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinguishment.[\[4\]](#) Avoid generating dust clouds, which may form explosive mixtures with air.[\[16\]](#)

First Aid Measures

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[4]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[4]
- Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diisopropylnaphthalene | C16H20 | CID 32241 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 7. 2,6-diisopropylnaphthalene [sitem.herts.ac.uk]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. 2,6-Diisopropylnaphthalene (CAS 24157-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2,6-diisopropylnaphthalene CAS registry number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042965#2-6-diisopropylnaphthalene-cas-registry-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com